(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
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Overview
Description
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step involves the substitution of a hydrogen atom on the piperidine ring with a bromophenyl group, often using bromination reactions.
Formation of the amine group:
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine
- Piperidine derivatives with different substituents
Uniqueness
(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3S)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-IDMXKUIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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